1,3,5-Tris[4-(phenylethynyl)phenyl]benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
164025-88-1 |
|---|---|
Molecular Formula |
C48H30 |
Molecular Weight |
606.7 g/mol |
IUPAC Name |
1,3,5-tris[4-(2-phenylethynyl)phenyl]benzene |
InChI |
InChI=1S/C48H30/c1-4-10-37(11-5-1)16-19-40-22-28-43(29-23-40)46-34-47(44-30-24-41(25-31-44)20-17-38-12-6-2-7-13-38)36-48(35-46)45-32-26-42(27-33-45)21-18-39-14-8-3-9-15-39/h1-15,22-36H |
InChI Key |
OLHPWSBJPACORD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C#CC5=CC=CC=C5)C6=CC=C(C=C6)C#CC7=CC=CC=C7 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Design for 1,3,5 Tris 4 Phenylethynyl Phenyl Benzene and Its Analogs
Palladium-Catalyzed Cross-Coupling Strategies: Sonogashira Reaction Optimizations
The Sonogashira cross-coupling reaction is the cornerstone for the synthesis of 1,3,5-Tris[4-(phenylethynyl)phenyl]benzene and its derivatives. wikipedia.org This reaction forms the crucial carbon-carbon (sp²-sp) bond between an aryl halide and a terminal alkyne, facilitated by a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org The versatility and mild reaction conditions of the Sonogashira coupling make it ideal for constructing complex aryl-alkyne structures. wikipedia.org
Optimization of the Sonogashira reaction for the synthesis of these triphenylbenzene derivatives involves careful selection of catalysts, solvents, and bases to maximize yield and purity. Commonly used palladium catalysts include tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) and bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]). libretexts.orgnih.gov While [Pd(PPh₃)₄] can be more selective, it is also more sensitive to air and moisture. nih.gov The choice of halide on the precursor (iodide, bromide, or triflate) also impacts reactivity, with iodides generally being the most reactive. libretexts.org
A typical optimized reaction involves the coupling of a 1,3,5-trihalobenzene core with a substituted phenylacetylene (B144264). For instance, the synthesis of various fluorinated 1,3,5-tris(phenylethynyl)benzenes has been achieved using a [Pd(PPh₃)₄] catalyst and a copper(I) iodide co-catalyst. nih.gov The reaction conditions, including temperature and solvent, are often modified depending on the specific coupling partners to achieve high yields. nih.gov
Table 1: Typical Sonogashira Reaction Parameters
| Parameter | Common Reagents/Conditions | Reference |
|---|---|---|
| Palladium Catalyst | [Pd(PPh₃)₄], [Pd(PPh₃)₂Cl₂] | libretexts.orgnih.gov |
| Copper Co-catalyst | Copper(I) iodide (CuI) | wikipedia.orgnih.gov |
| Base | Amines (e.g., triethylamine, diethylamine) | wikipedia.org |
| Solvent | THF, DMF, Toluene, Amines | rsc.org |
| Temperature | Room Temperature to Reflux (e.g., 80 °C) | wikipedia.orgrsc.org |
Synthesis of the Core 1,3,5-Triethynylbenzene (B1295396) Intermediate
The central building block for many syntheses is the 1,3,5-triethynylbenzene core. chemicalbook.comsigmaaldrich.com This intermediate is typically prepared from a commercially available 1,3,5-trihalobenzene, most commonly 1,3,5-tribromobenzene (B165230) or 1,3,5-triiodobenzene. nih.govchemicalbook.com The synthesis proceeds via a threefold Sonogashira coupling reaction with a protected acetylene (B1199291) source, such as trimethylsilylacetylene (B32187) (TMSA).
The use of TMSA is a critical step. The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions. The reaction involves coupling three equivalents of TMSA to the 1,3,5-trihalobenzene core. Following the successful coupling, the TMS groups are removed under mild conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base like potassium carbonate in methanol, to yield the final 1,3,5-triethynylbenzene. researchgate.net
Reaction Scheme for 1,3,5-Triethynylbenzene Synthesis
Coupling: 1,3,5-Tribromobenzene + 3 eq. Trimethylsilylacetylene → 1,3,5-Tris(trimethylsilylethynyl)benzene
Catalyst: [Pd(PPh₃)₄], CuI
Base/Solvent: Triethylamine
Deprotection: 1,3,5-Tris(trimethylsilylethynyl)benzene → 1,3,5-Triethynylbenzene
Reagent: TBAF in THF or K₂CO₃ in MeOH/CH₂Cl₂
Regioselective Functionalization and Protecting Group Strategies
The synthesis of unsymmetrical or selectively functionalized analogs of this compound requires precise control over the reaction sequence. This is achieved through regioselective functionalization and the strategic use of protecting groups. researchgate.net Starting with a 1,3,5-trihalobenzene, the different reactivities of the halogen atoms can sometimes be exploited, although this is less common. A more robust method is to perform sequential Sonogashira couplings. rsc.orgresearchgate.net
This strategy involves coupling a single, protected alkyne to the trihalobenzene core. After the first coupling, the remaining two halide positions can be reacted with a different alkyne. By carefully controlling the stoichiometry and reaction conditions, mono-, di-, or tri-substituted products can be selectively synthesized. researchgate.netrsc.org For example, reacting 1,3,5-tribromobenzene with one equivalent of a terminal alkyne can yield a mono-alkynylated dibromobenzene, which can then be isolated and used in a subsequent coupling with a different alkyne.
Protecting groups are essential in this process. researchgate.net The trimethylsilyl (TMS) group is commonly used to protect terminal acetylenes, allowing for their purification and storage before being deprotected just prior to the next coupling step. This iterative approach of coupling and deprotection allows for the construction of complex, non-symmetrical dendrimers and oligomers from the central benzene (B151609) core.
Derivative Synthesis via Peripheral Modification and Core Diversification
Beyond the parent compound, a vast array of derivatives can be synthesized by modifying the peripheral phenyl groups or by altering the central core itself. These modifications are crucial for tuning the molecule's properties for specific applications, such as in organic electronics or supramolecular chemistry.
Incorporation of Donor-Acceptor Moieties and their Structural Impact
Introducing electron-donating (D) and electron-accepting (A) groups onto the peripheral phenyl rings creates donor-acceptor systems with significant intramolecular charge transfer (ICT) characteristics. nih.gov This is typically achieved by using appropriately substituted phenylacetylenes in the Sonogashira coupling step. For example, phenylacetylenes bearing electron-donating groups like methoxy (B1213986) (-OCH₃) or amino (-NR₂) or electron-accepting groups like nitro (-NO₂) or formyl (-CHO) can be coupled to the central core. nih.gov
The strategic placement of these D and A groups can create molecules with large dipole moments and interesting photophysical properties. For instance, a derivative with three donor-substituted phenyl arms would have different electronic properties than one with two donor arms and one acceptor arm. The synthesis of such unsymmetrical D-A molecules relies on the regioselective strategies discussed previously. The structural impact of these substitutions can be significant, influencing the planarity of the molecule and its packing in the solid state, which in turn affects its bulk electronic and optical properties. nih.govnih.gov
Table 2: Examples of Donor and Acceptor Groups for Peripheral Modification
| Group Type | Functional Group | Example Precursor |
|---|---|---|
| Electron-Donating | Methoxy (-OCH₃) | 4-Ethynylanisole |
| Electron-Donating | Dialkylamino (-NR₂) | 4-Ethynyl-N,N-dimethylaniline |
| Electron-Accepting | Nitro (-NO₂) | 1-Ethynyl-4-nitrobenzene |
| Electron-Accepting | Formyl (-CHO) | 4-Ethynylbenzaldehyde |
| Electron-Accepting | Cyano (-CN) | 4-Ethynylbenzonitrile |
Preparation of Metal-Coordinating Ligands for Supramolecular Assembly
The rigid, C₃-symmetric scaffold of this compound is an excellent platform for designing multi-dentate ligands for supramolecular chemistry. By functionalizing the peripheral phenyl rings with metal-coordinating groups, these molecules can act as building blocks for large, well-defined metal-organic assemblies.
A common strategy involves introducing nitrogen-based ligands such as pyridine (B92270) or bipyridine moieties. This can be done by using, for example, 4-ethynylpyridine (B1298661) as the coupling partner in the Sonogashira reaction. The resulting molecule would have three pyridyl groups pointing outwards, capable of coordinating to metal ions. Another approach is to introduce functional groups that can be further elaborated into chelating units. For example, introducing amino groups allows for subsequent condensation reactions with salicylaldehydes to form multidentate "salen-type" coordination sites. beilstein-journals.org These tailored ligands can then be used to direct the self-assembly of complex supramolecular structures or to create novel catalysts.
Strategies for Phenylacetylene Dendrimer and Oligomer Construction
The trifunctional nature of the 1,3,5-triethynylbenzene core makes it an ideal starting point (generation 0, or G0) for the construction of phenylacetylene dendrimers. acs.orgnih.gov Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The synthesis of these dendrimers from the core typically follows an iterative divergent approach.
In this strategy, the G0 core (1,3,5-triethynylbenzene) is reacted with a building block that contains a reactive site and two protected functional groups. A common building block is 3,5-diethynyl-1-iodobenzene, where the iodo group reacts with the ethynyl (B1212043) groups of the core via Sonogashira coupling. This creates the first-generation (G1) dendrimer. The process is then repeated: the terminal ethynyl groups of the G1 dendrimer are reacted with more of the building block to create the second generation (G2), and so on. This iterative process allows for the precise construction of large, shape-persistent dendritic structures with a high density of functional groups on their periphery. acs.orgresearchgate.net Another strategy involves the cyclotrimerization of nitriles to form libretexts.orgnih.govacs.org-triazine cores, which can serve as branching points in dendrimer synthesis. nih.gov
On-Surface Synthesis Approaches and Mechanistic Considerations
The fabrication of atomically precise, extended two-dimensional (2D) networks from molecular precursors directly on a surface, known as on-surface synthesis, has emerged as a powerful strategy for creating novel carbon-rich nanostructures. This approach offers unique advantages over traditional solution-based synthesis, including the ability to direct reaction pathways and characterize intermediates and final products with atomic precision using techniques like scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM). For molecules like this compound and its analogs, on-surface synthesis provides a pathway to form graphyne-like or porous graphene structures.
The primary reactions employed for this purpose are variants of cross-coupling reactions, such as Glaser-Hay coupling and Ullmann-type reactions, which can be initiated by thermal activation on catalytically active metal surfaces. The choice of precursor design, substrate, and reaction conditions plays a critical role in determining the final structure and quality of the synthesized 2D network.
A key strategy in on-surface synthesis is the use of precursor molecules with specific functional groups that can be selectively activated. For the synthesis of graphyne-like structures, precursors often feature terminal alkyne or haloalkyne functionalities. For instance, molecules like 1,3,5-triethynylbenzene and its derivatives are ideal candidates for forming hexagonal networks through the coupling of their ethynyl groups.
The underlying substrate not only acts as a two-dimensional support but also plays an active catalytic role. Coinage metal surfaces like Au(111), Ag(111), and Cu(111) are commonly used due to their catalytic activity and relatively low reactivity, which allows for the diffusion and self-assembly of molecular precursors before covalent bond formation. The interaction between the precursor molecules and the surface can influence the reaction mechanism, sometimes leading to the formation of organometallic intermediates. mdpi.comresearchgate.net
Mechanistic considerations in on-surface synthesis are complex and often involve a delicate balance between thermodynamics and kinetics. rsc.org The reaction pathway can be influenced by factors such as the deposition temperature of the precursors, the annealing temperature to induce coupling, and the presence of surface adatoms. uni-regensburg.de For example, the on-surface Ullmann reaction of aryl halides typically proceeds through the cleavage of the carbon-halogen bond to form radical species. These radicals can then either couple directly or form organometallic intermediates with metal adatoms from the substrate, which upon further annealing, undergo reductive elimination to form the desired C-C bonds. mdpi.com
Hierarchical synthesis is a sophisticated approach that allows for stepwise control over the polymerization process. By designing precursors with different reactive groups that have distinct activation energies, it is possible to form specific bonds at different temperatures. For example, a precursor with both iodine and bromine substituents can be selectively reacted at the more labile C-I bond at a lower temperature, followed by the reaction of the C-Br bond at a higher temperature to achieve a desired architecture. jnsam.com
The following tables summarize key findings from on-surface synthesis studies of analogs of this compound, detailing the precursors, substrates, and reaction conditions used to form various nanostructures.
Table 1: On-Surface Synthesis of Graphyne-like Structures via Glaser-Hay and Related Coupling Reactions
| Precursor Molecule | Substrate | Deposition Temperature | Annealing Temperature | Resulting Structure | Key Findings |
| Hexaethynylbenzene | Copper (plate) | Room Temperature | Room Temperature | Graphdiyne nanowalls | Modified Glaser-Hay coupling reaction. Copper ions from the substrate act as catalysts. researchgate.net |
| 1,3,5-triethynylbenzene | Ag(111) | - | - | Irregular, open-porous networks | Homocoupling reaction to form graphdiyne-like networks. bohrium.com |
| Hexakis(bromoethynyl)benzene | Copper | Room Temperature | Room Temperature (12 h) | Porous graphdiyne film | Self-coupling reaction of alkynyl bromide groups. rsc.org |
| 1,3,5-tris(1,2,2-tribromoethenyl)benzene | Au(111) | ~300 K | 380 K, then 430 K | Hydrogen-substituted γ-graphdiyne (HsGDY) networks | Dehalogenation and intermolecular coupling polymerization. Organometallic intermediates are formed and subsequently converted to metal-free networks. researchgate.nettongji.edu.cn |
Interactive Data Table 1
| Precursor Molecule | Substrate | Deposition Temperature | Annealing Temperature | Resulting Structure | Key Findings |
|---|---|---|---|---|---|
| Hexaethynylbenzene | Copper (plate) | Room Temperature | Room Temperature | Graphdiyne nanowalls | Modified Glaser-Hay coupling reaction. Copper ions from the substrate act as catalysts. researchgate.net |
| 1,3,5-triethynylbenzene | Ag(111) | - | - | Irregular, open-porous networks | Homocoupling reaction to form graphdiyne-like networks. bohrium.com |
| Hexakis(bromoethynyl)benzene | Copper | Room Temperature | Room Temperature (12 h) | Porous graphdiyne film | Self-coupling reaction of alkynyl bromide groups. rsc.org |
| 1,3,5-tris(1,2,2-tribromoethenyl)benzene | Au(111) | ~300 K | 380 K, then 430 K | Hydrogen-substituted γ-graphdiyne (HsGDY) networks | Dehalogenation and intermolecular coupling polymerization. Organometallic intermediates are formed and subsequently converted to metal-free networks. researchgate.nettongji.edu.cn |
Table 2: On-Surface Synthesis via Ullmann-type and Sonogashira Coupling of Halogenated Precursors
| Precursor Molecule(s) | Substrate | Deposition Temperature | Annealing Temperature | Resulting Structure | Key Findings |
| 1,4-dibromobenzene | Cu(110) | - | - | Organometallic intermediates followed by covalent chains | Systematic study of C-X activation. The high reactivity of the copper surface leads to the formation of organometallic intermediates. mdpi.com |
| 1,3,5-tris(4-bromophenyl)benzene (B1296842) | Graphite(001), Cu(111), Ag(110) | - | - | 2D covalent organic frameworks | Surface mediated synthesis demonstrating the role of the substrate in network formation. jnsam.com |
| 5,10-diiodo-15,20-bis(4-bromophenyl)porphyrin | Au(111) | Room Temperature | Stepwise annealing | Linear polymers, then 2D networks | Hierarchical growth based on different dissociation energies of C-I and C-Br bonds. jnsam.com |
| 1,3,5-tris(4-iodophenyl)benzene | - | - | - | Building block for polymers and frameworks | Iodinated precursors are often preferred over brominated ones for better yields and shorter reaction times in coupling reactions. researchgate.net |
Interactive Data Table 2
| Precursor Molecule(s) | Substrate | Deposition Temperature | Annealing Temperature | Resulting Structure | Key Findings |
|---|---|---|---|---|---|
| 1,4-dibromobenzene | Cu(110) | - | - | Organometallic intermediates followed by covalent chains | Systematic study of C-X activation. The high reactivity of the copper surface leads to the formation of organometallic intermediates. mdpi.com |
| 1,3,5-tris(4-bromophenyl)benzene | Graphite(001), Cu(111), Ag(110) | - | - | 2D covalent organic frameworks | Surface mediated synthesis demonstrating the role of the substrate in network formation. jnsam.com |
| 5,10-diiodo-15,20-bis(4-bromophenyl)porphyrin | Au(111) | Room Temperature | Stepwise annealing | Linear polymers, then 2D networks | Hierarchical growth based on different dissociation energies of C-I and C-Br bonds. jnsam.com |
| 1,3,5-tris(4-iodophenyl)benzene | - | - | - | Building block for polymers and frameworks | Iodinated precursors are often preferred over brominated ones for better yields and shorter reaction times in coupling reactions. researchgate.net |
Elucidation of Molecular and Electronic Structures in 1,3,5 Tris 4 Phenylethynyl Phenyl Benzene Architectures
Conformational Analysis and Geometric Considerations in the Ground State
The ground-state geometry of multi-aryl substituted benzenes is dictated by a delicate balance between the drive for π-conjugation, which favors planarity, and the steric repulsion between adjacent substituent groups, which forces non-planar conformations.
Electronic Structure Characterization via Advanced Spectroscopic Techniques
Advanced spectroscopic methods are instrumental in probing the electronic structure and dynamics of complex molecules, revealing how conformational changes influence electronic states.
Studies on the model compound 1,3,5-tris(phenylethynyl)benzene (B53748) (TPB) have effectively utilized a combination of Raman and time-resolved fluorescence spectroscopy to map its structural dynamics following photoexcitation. acs.orgacs.org Raman depolarization ratio measurements were key in confirming the nonplanar structure of the molecule in the ground state. acs.org
Table 1: Excited-State Lifetimes for 1,3,5-Tris(phenylethynyl)benzene (TPB)
| Component | Lifetime | Associated Process |
| Short-lived | 150 fs | Relaxation from nonplanar to planar excited state |
| Long-lived | 10 ns | Fluorescence from the relaxed, planar excited state |
Data sourced from studies on the model compound 1,3,5-tris(phenylethynyl)benzene (TPB). acs.org
Frontier Molecular Orbital (FMO) theory provides a framework for understanding the electronic transitions and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in the photophysics of conjugated systems. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, corresponds to the energy of the lowest-lying electronic transition.
For large, π-conjugated molecules like 1,3,5-Tris[4-(phenylethynyl)phenyl]benzene, both the HOMO and LUMO are π-type orbitals that are delocalized over the aromatic framework. The HOMO can be visualized as the orbital from which an electron is promoted upon absorption of a photon, while the LUMO is the orbital that accepts this electron. The extent of π-conjugation directly influences the HOMO-LUMO gap; greater conjugation typically leads to a smaller gap, shifting the absorption and emission spectra to longer wavelengths (a red shift). The non-planar ground state has a less effective conjugation and a larger gap, while the planar excited state exhibits stronger conjugation and a smaller effective energy gap.
Theoretical Investigations of Electronic States and Orbital Interactions
Theoretical and computational chemistry are indispensable for interpreting experimental data and providing a deeper understanding of molecular and electronic structures. Quantum-chemical calculations have been crucial in confirming the structural dynamics of 1,3,5-tris(phenylethynyl)benzene (TPB) and related systems. rsc.orgresearchgate.net
Theoretical modeling, often employing Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited states, supports the experimental findings from spectroscopy. rsc.org Calculations for TPB confirm that while the ground state is nonplanar, the lowest excited singlet state (S₁) is most stable in a planar D₃h symmetry. acs.org In this planar structure, the HOMO and LUMO are both of e'' symmetry, which gives rise to possible excited singlet states of E', A₁', and A₂' character. acs.org The E' state is a one-photon allowed, degenerate state, which is the likely destination of the initial photoexcitation. acs.org
The analysis of fluorescence anisotropy data, when combined with these theoretical considerations, solidifies the model of a rapid structural change from a nonplanar conformation to a planar one in the excited state. acs.org Furthermore, advanced computational techniques are used to simulate nonadiabatic excited-state dynamics and transient absorption spectra, providing a real-time microscopic picture of energy relaxation and redistribution pathways in these complex dendritic structures. rsc.orgrsc.org
Supramolecular Self Assembly and Nanostructure Fabrication of 1,3,5 Tris 4 Phenylethynyl Phenyl Benzene Derivatives
Mechanisms of Directed Self-Assembly on Surfaces
The creation of ordered molecular assemblies on solid surfaces is governed by a delicate balance of intermolecular and molecule-substrate interactions. For 1,3,5-Tris[4-(phenylethynyl)phenyl]benzene derivatives, the intrinsic shape of the molecule combined with strategically introduced functional groups allows for the exploitation of various non-covalent forces to guide the assembly process with high precision.
Hydrogen Bonding and Halogen Bonding Interactions in 2D Networks
Hydrogen and halogen bonds are highly directional interactions crucial for programming the self-assembly of molecules into predictable 2D networks. mdpi.comnih.govchemrxiv.org By functionalizing the peripheral phenyl rings of the core structure, researchers can introduce moieties capable of forming these specific bonds.
In a study involving 1,3,5-tris(4-bromophenyl)benzene (B1296842) (TBB) on different substrates, the formation of ordered structures was shown to be heavily influenced by the interplay between intermolecular forces. nih.gov On a silver surface, Ag(111), a periodic arrangement of TBB molecules emerges due to the cooperative effect of molecule-substrate interactions and intermolecular halogen bonding (specifically, Br···Br interactions). nih.gov However, on a silicon-silver surface, Si(111)-(√3 × √3)-Ag, both periodic and random arrangements were observed. The periodic phase is stabilized by a combination of van der Waals forces and hydrogen bonds, while the random phase results from a competitive interplay between the substrate interaction and both halogen and hydrogen bonds. nih.gov This demonstrates that the choice of substrate can modulate the dominant intermolecular interactions, dictating the final assembled structure. nih.gov
The aggregation of fluorinated derivatives of 1,3,5-tris(phenylethynyl)benzene (B53748) is also dominated by a variety of intermolecular interactions, including C-H···F contacts, which are a form of weak hydrogen bonding. nih.gov The strategic placement of fluorine atoms can thus be used to fine-tune the packing behavior in the solid state. nih.gov
Metal-Ligand Coordination-Driven Assembly and Framework Formation
A powerful strategy for constructing robust and highly ordered porous networks is the use of metal-ligand coordination. In this approach, the organic molecule is designed to act as a ligand, with specific atoms positioned to coordinate with metal ions, driving the assembly into extended frameworks.
Derivatives of this compound featuring nitrogen-containing terminal groups, such as pyridine (B92270), are excellent candidates for this purpose. For instance, 1,3,5-tris(4-pyridylethynyl)benzene has been used as a tridentate ligand to construct coordination polymers with copper(I) ions. researchgate.netresearchgate.net In these structures, the nitrogen atoms of the pyridine moieties coordinate to the copper centers, forming stable, extended frameworks. researchgate.netresearchgate.net The resulting architecture is further stabilized by the large conjugated system of the ligand, which promotes numerous π–π interactions within the framework. researchgate.netresearchgate.net
Similarly, the reaction of 1,3,5-tris(4-carboxyphenylethynyl)benzene, in its deprotonated tripotassium salt form, with various copper(II) salts leads to the formation of coordination polymers. nii.ac.jp The choice of the copper salt (e.g., acetate (B1210297), chloride, or nitrate) was found to influence the porosity of the resulting material, yielding mesoporous or microporous structures. nii.ac.jp This highlights how the selection of both the organic linker and the metal node can be used to engineer the final properties of the framework. nii.ac.jp
π-Stacking Interactions in Ordered Architectures
The extensive aromatic system of this compound and its derivatives makes π-stacking a significant driving force in their self-assembly. nih.gov These interactions, arising from the attraction between electron-rich and electron-poor regions of aromatic rings, play a crucial role in the vertical arrangement of molecules, leading to the formation of columnar or layered structures. rsc.orgnih.gov
Studies on co-crystals of fluorinated and non-fluorinated 1,3,5-tris(phenylethynyl)benzenes have shown that intermolecular phenyl-perfluorophenyl interactions can dominate the crystal packing, leading to stacks with short distances between the aromatic cores. nih.gov These strong π-stacking interactions can significantly increase the thermal stability of the co-crystals compared to the individual components. nih.gov The planarity of the molecular backbone is essential for effective π-stacking. In related systems like tris(phenylisoxazolyl)benzene, π-stacking interactions, in conjunction with dipole-dipole forces, are key to the formation of stacked supramolecular polymers and determine the molecular arrangement in the crystalline state. nih.govnih.gov The nature of π-stacking is fundamentally quantum-mechanical, arising from a combination of dispersion forces and Pauli repulsion, which often results in a "slip-stacked" arrangement to minimize steric hindrance. rsc.org
Formation of 2D Porous Organic Networks
The directed self-assembly of this compound derivatives on surfaces enables the fabrication of 2D porous organic networks, also known as surface-confined covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). These networks are characterized by regularly spaced nanoscale pores, making them promising for applications in molecular separation, catalysis, and sensing.
Tailoring Porosity and Network Topology through Molecular Design
The porosity and topology of 2D networks can be precisely controlled by modifying the chemical structure of the molecular building blocks. The C3-symmetric core of this compound provides a template from which network properties can be engineered.
By changing the functional groups at the periphery of the molecule, the nature of the linkage between molecules can be altered, thereby tuning the pore size and chemical environment of the network. For example, using 1,3,5-tris(4-carboxyphenylethynyl)benzene as a linker with copper(II) ions, different porous materials were obtained depending on the counter-ion of the metal salt. nii.ac.jp Copper(II) acetate and chloride yielded mesoporous materials, while copper(II) nitrate (B79036) produced a microporous material. nii.ac.jp This demonstrates that even subtle changes in the reaction conditions can direct the assembly towards different network structures with distinct porosities.
The concept of "latent porosity" has also been explored, where a crystalline material is initially nonporous but can encapsulate guest molecules by rearranging its structure. nih.govnih.gov Planar molecules like tris(phenylisoxazolyl)benzene, a structural analogue, can form crystals with latent pores rigidified by intermolecular interactions, which exhibit high selectivity for guest encapsulation based on the size, shape, and dimensions of the pores that form. nih.govnih.gov This principle highlights the potential for designing dynamic porous materials from non-macrocyclic, planar building blocks.
Scanning Tunneling Microscopy (STM) Studies of Surface-Confined Assembly
Scanning Tunneling Microscopy (STM) is an indispensable tool for visualizing molecular self-assembly at the solid-liquid or solid-vacuum interface with sub-molecular resolution. It provides direct evidence of the formation, structure, and order of 2D networks.
STM studies have been instrumental in elucidating the self-assembly of 1,3,5-tris(4-bromophenyl)benzene (TBB) on different surfaces. nih.gov The STM measurements revealed how the interplay between halogen bonding, hydrogen bonding, and molecule-substrate interactions leads to distinct, surface-dependent molecular arrangements on Ag(111) and Si(111)-(√3 × √3)-Ag. nih.gov These observations confirm that the substrate plays a critical role in guiding the formation of the final periodic structure. nih.gov STM can resolve individual molecules, showing their orientation and arrangement within the 2D lattice, and can also visualize domain boundaries and defects within the network. aps.org Such detailed structural information is crucial for understanding the mechanisms of self-assembly and for correlating the molecular design with the resulting network architecture.
Interactive Data Table: Intermolecular Interactions and Resulting Structures
| Derivative | Interaction Type(s) | Resulting Structure/Phenomenon | Substrate/Medium | Ref. |
| 1,3,5-Tris(4-bromophenyl)benzene (TBB) | Halogen Bonding, Hydrogen Bonding, vdW | Periodic molecular arrangement | Ag(111) & Si(111)-(√3 × √3)-Ag | nih.gov |
| 1,3,5-Tris(4-pyridylethynyl)benzene | Metal-Ligand Coordination, π-Stacking | Coordination polymer frameworks | Hydrothermal (Copper(I) ions) | researchgate.netresearchgate.net |
| 1,3,5-Tris(4-carboxyphenylethynyl)benzene | Metal-Ligand Coordination | Microporous and Mesoporous materials | Solution (Copper(II) ions) | nii.ac.jp |
| Fluorinated 1,3,5-Tris(phenylethynyl)benzenes | π-Stacking, C-H···F contacts | Co-crystals with high thermal stability | Solid-state | nih.gov |
| Tris(phenylisoxazolyl)benzene | π-Stacking, Dipole-Dipole | Porous molecular crystals with latent pores | Crystalline solid | nih.govnih.gov |
Construction of Discrete Supramolecular Cages and Higher-Order Assemblies
The rational design of discrete supramolecular architectures, such as cages and other polyhedral structures, represents a significant area of contemporary chemical research. The unique C3-symmetric and rigid structure of this compound and its derivatives make them exceptional building blocks for the construction of these complex assemblies. These molecules can act as tritopic panelists in the self-assembly of intricate, three-dimensional structures.
The formation of these higher-order assemblies is driven by a variety of non-covalent interactions, including metal-ligand coordination, hydrogen bonding, and π-π stacking. The precise control over the size, shape, and functionality of the resulting supramolecular cages allows for their application in areas such as molecular recognition, catalysis, and materials science. A notable example includes the use of a 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene derivative, which, when paired with a bent anthracene (B1667546) dimer, forms a molecular cage. nih.gov This cage can undergo reversible switching between open and closed states in response to pH changes, demonstrating a sophisticated level of control over the assembly and disassembly of hierarchical superstructures. nih.gov
Transition Metal-Mediated Rational Self-Assembly of Polyhedral Structures
A powerful strategy for the construction of well-defined, discrete supramolecular polyhedra is the coordination-driven self-assembly of multitopic ligands with metal ions. In this approach, derivatives of this compound, functionalized with coordinating moieties such as pyridyl groups, serve as the faces of the polyhedra, while transition metal complexes act as the vertices.
One prominent example is the self-assembly of 1,3,5-tris(4-pyridylethynyl)benzene with a dinuclear arene ruthenium clip to form large, hexanuclear metalla-prisms. researchgate.net These structures are formed in high yield and can encapsulate guest molecules. researchgate.net Similarly, the reaction of a hexapyridyl-functionalized ligand with a 90° organoplatinum acceptor leads to the quantitative formation of a truncated tetrahedron. nih.gov The resulting nanoscale cage possesses a well-defined three-dimensional cavity. The formation of these structures has been confirmed through various analytical techniques, including multinuclear NMR spectroscopy and electrospray ionization mass spectrometry. nih.gov
The table below summarizes key features of some polyhedral structures formed from this compound derivatives.
| Ligand Derivative | Metal Complex | Resulting Polyhedron | Reference |
| 1,3,5-Tris(4-pyridylethynyl)benzene | Dinuclear Arene Ruthenium Clip | Hexanuclear Metalla-prism | researchgate.net |
| Hexapyridyl Ligand | 90° Organoplatinum Acceptor | Truncated Tetrahedron | nih.gov |
| 1,3,5-Tris(4-pyridylethynyl)benzene | Copper(I) Perchlorate Complex | Coordination Polymer Framework | researchgate.net |
The choice of the metal complex, including its coordination geometry and the nature of its ancillary ligands, plays a crucial role in determining the final architecture of the self-assembled cage. For instance, the use of cis-blocked Pd(II) acceptors with tris(4-pyridyl)triazine, a ligand analogous to pyridyl-functionalized this compound, affords a cage-shaped Td-symmetric host. ista.ac.at
Encapsulation Phenomena within Supramolecular Void Cavities
The well-defined internal cavities of supramolecular cages derived from this compound derivatives make them excellent hosts for a variety of guest molecules. This encapsulation is a key feature of their host-guest chemistry and opens up possibilities for applications in areas such as drug delivery, catalysis, and molecular sensing.
The truncated tetrahedral cages, for example, have been shown to encapsulate 1,3,5-triphenylbenzene (B1329565) within their nano-sized cavity. nih.gov This host-guest complex was identified through NMR spectroscopy and ESI-mass spectrometry, with computational simulations further corroborating the encapsulation. nih.gov The encapsulation process can be influenced by external stimuli, as seen in the pH-responsive cage that can form "Russian doll-like" complexes with [K⊂18-crown-6⊂1]⁺ and [K⊂cryptand-222⊂1]⁺. nih.gov The assembly and disassembly of these hierarchical structures can be controlled by switching the cage between its open and closed forms. nih.gov
The encapsulation capabilities of these cages are not limited to simple organic molecules. A triptycene-based Pd2L4 coordination cage has been shown to encapsulate fullerene C60 derivatives. d-nb.info The curved π-surface of the cage's ligands provides a suitable environment for binding the large, carbon-rich guests. d-nb.info The table below provides examples of guest molecules encapsulated by cages derived from or related to this compound.
| Host Cage | Guest Molecule | Key Finding | Reference |
| Truncated Tetrahedron | 1,3,5-Triphenylbenzene | Formation of a stable host-guest complex within the nano-cavity. | nih.gov |
| pH-Responsive Benzene-based Cage | [K⊂18-crown-6]⁺ | Formation of hierarchical "Russian doll-like" superstructures. | nih.gov |
| Triptycene-based Pd2L4 Cage | Fullerene C60 derivatives | Encapsulation of large, carbon-rich guests driven by convex-concave π-interactions. | d-nb.info |
| Hexanuclear Metalla-prism | Ellagic Acid | Encapsulation of a guest molecule within the large internal cavity. | researchgate.net |
The architecture of the host can also be influenced by the guest molecule. In some systems, the encapsulation of a guest can induce a reconfiguration of the host cage, highlighting the dynamic and responsive nature of these supramolecular assemblies. ista.ac.at
Chiral Self-Assembly and Stereochemical Control
The introduction of chirality into the building blocks of supramolecular assemblies allows for the construction of helical and other complex chiral nanostructures. The stereochemical information encoded in the monomeric units can be transferred and amplified in the resulting supramolecular polymer, leading to a high degree of stereochemical control over the final assembly.
While research on the chiral self-assembly of this compound itself is emerging, studies on structurally related C3-symmetric molecules provide significant insights. For instance, tris(phenylisoxazolyl)benzene, which has a similar star-shaped structure, has been shown to self-assemble into helical fibers, forming an organogel. nih.govresearchgate.net The supramolecular chirality of these fibers can be asymmetrically induced by the presence of a small amount of a chiral source in the solution. nih.govresearchgate.net
The principles of stereochemical control are well-illustrated in the self-assembly of benzene-1,3,5-tricarboxamides (BTAs), which are also C3-symmetric. The attachment of chiral side chains to the BTA core leads to the formation of intertwining triple helical nanofibers with a specific handedness. rsc.org The use of the enantiomeric building block results in the formation of nanofibers with the opposite handedness, demonstrating a direct correlation between the molecular chirality of the monomer and the supramolecular chirality of the assembly. rsc.org
Furthermore, the nature and position of the chiral center within the side chains can have a profound effect on the stability and morphology of the self-assembled structures. In asymmetrically substituted BTAs, moving the chiral methyl group closer to the amide moiety stabilizes the columnar liquid-crystalline phase and the aggregated state in solution. tue.nl The morphology of nanofibers formed from BTA-peptide derivatives is also highly dependent on the nature, order, and number of amino acids in the peptide fragments, ranging from simple cylindrical to complex helical structures. rsc.org These findings underscore the potential for fine-tuning the properties of supramolecular assemblies derived from this compound through the strategic incorporation of chiral elements.
Photophysical Phenomena and Energy Transfer Dynamics in 1,3,5 Tris 4 Phenylethynyl Phenyl Benzene Based Systems
Excited-State Structure and Relaxation Pathways
The deactivation of electronically excited states in 1,3,5-Tris[4-(phenylethynyl)phenyl]benzene (TPB) involves a series of rapid structural and electronic reorganizations. Upon absorption of light, the molecule transitions to an excited state, from which it can return to the ground state through various radiative and non-radiative pathways. fiveable.me These processes are governed by the molecule's intrinsic structure and its interaction with the surrounding environment. fiveable.me
Time-Resolved Fluorescence Spectroscopy for Lifetime and Anisotropy Studies
Time-resolved fluorescence spectroscopy is a powerful technique used to probe the dynamics of excited states. bmglabtech.com Studies on TPB in n-hexane and n-heptane solutions have utilized this method to measure fluorescence spectra, anisotropy, and lifetimes with resolutions ranging from femtoseconds to nanoseconds. nih.gov
The fluorescence decay of TPB exhibits two distinct components: a very short-lived component with a lifetime of approximately 150 femtoseconds (fs) and a much longer-lived component with a lifetime of about 10 nanoseconds (ns). nih.gov These two components suggest the involvement of at least two different excited singlet states in the relaxation process. nih.gov
Fluorescence anisotropy measurements provide insights into the rotational motion and structural changes of the molecule in its excited state. For TPB in n-hexane, the initial anisotropy after photoexcitation is about 0.3. acs.org It rapidly decreases to 0.1 within the first picosecond and remains constant for a short period. acs.org The anisotropy of the long-lived component starts at 0.1 and decays to zero with a time constant of 40 picoseconds (ps), which corresponds to the rotational correlation time of this state in n-hexane. acs.org
Analysis of fluorescence anisotropy combined with Raman depolarization data suggests that TPB is initially excited to a nonplanar singlet state. nih.gov It then undergoes a rapid structural relaxation to a planar, more stable excited singlet state that possesses a 3-fold axis of symmetry. nih.gov This structural change from nonplanar to planar is a key step in the excited-state relaxation pathway. nih.gov
Table 1: Time-Resolved Fluorescence Data for this compound
| Parameter | Value | Description | Source(s) |
|---|---|---|---|
| Short-Lived Component Lifetime | 150 fs | Represents the lifetime of the initially excited, nonplanar state. | nih.gov |
| Long-Lived Component Lifetime | 10 ns | Corresponds to the lifetime of the relaxed, planar excited state. | nih.gov |
| Initial Anisotropy (r₀) | ~0.3 | The fluorescence anisotropy value immediately after excitation. | acs.org |
| Anisotropy after 1 ps | 0.1 | The value after initial rapid decay, associated with the long-lived state. | acs.org |
Intramolecular Relaxation Processes and Wavelength Dependence
Intramolecular relaxation encompasses processes like internal conversion and vibrational relaxation, where an excited molecule deactivates without emitting light. fiveable.me In complex molecules like TPB, which can be seen as three diphenylacetylene (B1204595) (DPA) units linked to a central core, the relaxation dynamics can be intricate. acs.org The ordering and character of excited states in such systems are sensitive to substitution. acs.org
Studies on related phenylacetylene (B144264) dendrimers show that different intramolecular relaxation processes can be triggered depending on the excitation wavelength. acs.org For instance, exciting different chromophoric units within a larger dendrimer structure leads to different relaxation time constants. acs.org While specific wavelength-dependent studies on TPB itself are not detailed in the provided results, the behavior of similar, larger dendrimers suggests that selective excitation of different parts of the TPB molecule could lead to distinct relaxation dynamics. acs.org The rapid structural change from a nonplanar to a planar geometry within 150 fs is a dominant intramolecular relaxation process in TPB. nih.gov
Exciton (B1674681) Dynamics and Energy Transfer Mechanisms
In multi-chromophoric systems like phenylacetylene dendrimers, absorbed energy can move between different parts of the molecule. This process, known as energy transfer, is crucial for applications such as artificial light-harvesting. acs.orgresearchgate.net
Frenkel Exciton Model Application in Phenylacetylene Dendrimers
The Frenkel exciton model is frequently used to describe energy transfer in phenylacetylene dendrimers. acs.org This model treats the excitation as a localized entity (an exciton) that can migrate from one molecular unit to another. acs.org In the context of "extended type" dendrimers, this is often described as the migration of an exciton from the peripheral chromophores toward the central core. acs.org
This compound serves as a fundamental building block and a model compound for these larger, more complex dendrimers. acs.org Understanding its excited-state dynamics is crucial for elucidating the initial steps of energy transfer in these larger systems. acs.org The dynamics observed in TPB are considered prototypical of the very early stages of energy funneling in dendrimers. acs.org
Impact of Molecular Symmetry and Substitution on Photoluminescence
The photoluminescence properties of molecules are highly dependent on their molecular symmetry and the nature of any substituent groups. researchgate.netnih.gov In multipolar molecules, excited-state symmetry breaking can occur, where the electronic excitation becomes localized on one of the molecular branches. researchgate.net This phenomenon significantly affects the photophysical behavior. researchgate.net
For phenyleneethynylenes, breaking the molecular symmetry can lead to dramatic changes in fluorescence. rsc.org For instance, in some carbon nanohoops, breaking the centrosymmetry can turn on fluorescence in otherwise non-emissive molecules. rsc.org While TPB itself has a high degree of symmetry (D₃h in its planar form), distortions or substitutions can lower this symmetry, influencing its emission properties. acs.org The character of the excited states in diphenylacetylene (DPA), a constituent part of TPB, is known to be sensitive to substitution. acs.org
Furthermore, the interaction between different excited states can have a drastic impact on the transition dipole moment and, consequently, the fluorescence intensity. researchgate.net The nature and position of substituents can alter the energy levels and mixing of excited states, providing a mechanism to tune the photoluminescent output. nih.gov In some systems, substitutions are used to create donor-π-acceptor architectures that enhance specific photophysical or nonlinear optical properties. scispace.com
Nonlinear Optical (NLO) Properties and Optoelectronic Relevance
Molecules with extended π-conjugated systems, like this compound, are of significant interest for their nonlinear optical (NLO) properties. nih.gov NLO materials can alter the properties of light passing through them and are essential for technologies like signal processing and optical switching. frontiersin.org
The star-shaped, two-dimensional structure of TPB and its derivatives makes them attractive candidates for NLO applications. nih.gov The design of molecules with specific donor and acceptor groups attached to a conjugated framework is a common strategy to enhance NLO response. scispace.comfrontiersin.org For example, novel two-dimensional octupoles based on a 1,3,5-tris(styryl)benzene core have been synthesized and shown to possess very large first hyperpolarizability, a key NLO property. nih.gov
The relevance of TPB and related compounds in optoelectronics extends to their use as building blocks for organic light-emitting diodes (LEDs) and other devices. nih.gov The efficient π-delocalization within their rigid frameworks is a key feature for these applications. nih.gov The ability to form well-defined structures, such as co-crystals, and the potential for efficient energy transfer also contribute to their utility in optoelectronic materials. nih.govnih.gov
Table 2: Summary of Properties and Relevance
| Property | Observation in TPB-based Systems | Relevance | Source(s) |
|---|---|---|---|
| Excited-State Dynamics | Dual fluorescence decay (fs and ns components); rapid structural relaxation from nonplanar to planar. | Fundamental to understanding light-emitting and energy transfer mechanisms. | nih.gov |
| Energy Transfer | Acts as a model for exciton migration in larger phenylacetylene dendrimers via the Frenkel exciton model. | Crucial for designing efficient light-harvesting systems. | acs.org |
| Symmetry Effects | High D₃h symmetry in the relaxed excited state; properties are sensitive to substitution which can break symmetry. | Allows for tuning of photophysical properties like fluorescence. | acs.orgresearchgate.net |
| Nonlinear Optics (NLO) | The extended, star-shaped π-system is characteristic of molecules with significant NLO response. | Potential for use in optical communications, data storage, and processing. | nih.govfrontiersin.orgnih.gov |
| Optoelectronics | Used as a core structure or building block in materials for applications like LEDs. | Provides a rigid, electronically active framework for device construction. | nih.gov |
First-Order Hyperpolarizability Investigations and Theoretical Predictions
The nonlinear optical (NLO) properties of this compound and its derivatives are of significant interest for applications in photonics and optoelectronics. The first-order hyperpolarizability (β), a measure of a molecule's second-order NLO response, is a key parameter in this regard. Theoretical calculations, particularly using Density Functional Theory (DFT), have emerged as a powerful tool to predict and understand the NLO properties of these complex molecules.
Theoretical studies on related push-pull systems, where electron-donating (D) and electron-accepting (A) groups are connected by a π-conjugated bridge, have established that the magnitude of β is strongly dependent on the intramolecular charge transfer (ICT) between the donor and acceptor. For instance, in D/A-substituted benzenes and stilbenes, the choice of the density functional and basis set in DFT calculations significantly influences the accuracy of the predicted β values when compared to experimental data and higher-level methods like Møller–Plesset perturbation theory (MP2). ucf.edu Hybrid density functionals such as B3LYP, B97-2, PBE0, and BMK are commonly employed for these calculations. ucf.edu
In the context of multi-branched structures like derivatives of 1,3,5-tris(phenylethynyl)benzene (B53748), the arrangement of donor and acceptor groups is crucial. For novel two-dimensional octupoles with donors at the core and acceptors at the periphery, Horner-Wittig reactions have been used for their synthesis. nih.gov These chromophores exhibit exceptionally large first hyperpolarizability, highlighting the potential of this molecular design. nih.gov
A study on hexa(ethynyl)benzene derivatives provides insight into the effect of extending the conjugation length on the first hyperpolarizability. korea.ac.kr While specific values for this compound were not detailed in the provided search results, the general principles derived from these related studies are directly applicable. The theoretical prediction of NLO properties often involves calculating the static and dynamic first-order hyperpolarizabilities. semanticscholar.org These calculations are typically performed using quantum chemistry software packages and can be complemented by experimental techniques to validate the theoretical models. semanticscholar.org The accuracy of these predictions is highly dependent on the chosen computational methodology, including the level of theory and the basis set. repositorioinstitucional.mx
Table 1: Theoretical Methods for First Hyperpolarizability (β) Calculation
| Method | Description | Key Features |
| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ucf.eduresearchgate.net | Commonly used functionals include B3LYP, CAM-B3LYP, and PBE0. It offers a good balance between computational cost and accuracy for large molecules. ucf.edu |
| Møller–Plesset Perturbation Theory (MP2) | A post-Hartree-Fock ab initio method that includes electron correlation effects. ucf.edurepositorioinstitucional.mx | Generally provides more accurate results than DFT for hyperpolarizability but is computationally more demanding. ucf.edu |
| Time-Dependent DFT (TD-DFT) | An extension of DFT used to study excited-state properties and frequency-dependent responses. semanticscholar.org | Essential for calculating dynamic hyperpolarizabilities at specific incident light frequencies. semanticscholar.org |
Strategies for Tuning Optical Gaps through Substitution Patterns
The optical gap, fundamentally linked to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, is a critical parameter that dictates the photophysical properties of a material, including its absorption and emission wavelengths. In systems based on this compound, the optical gap can be precisely tuned by the strategic introduction of substituent groups onto the aromatic framework. This ability to engineer the HOMO-LUMO gap is paramount for tailoring the material's properties for specific applications, such as organic light-emitting diodes (OLEDs) and photocatalysis. nih.gov
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to a conjugated system has a profound and predictable effect on its frontier molecular orbitals. nih.govrsc.org Generally, EDGs, such as amino (-NH2) or methoxy (B1213986) (-OCH3) groups, tend to raise the energy of the HOMO, while EWGs, like nitro (-NO2) or cyano (-CN) groups, lower the energy of the LUMO. nih.gov The combined effect of these substitutions leads to a reduction in the HOMO-LUMO gap, resulting in a redshift (a shift to longer wavelengths) of the absorption and emission spectra.
A quantitative understanding of these substituent effects can be achieved through computational methods like the absolutely localized molecular orbitals (ALMO) based analysis, which dissects the interactions between the orbitals of the parent molecule and the substituent. nih.govrsc.org This analysis reveals that inter-fragment orbital mixing is a key factor in modulating the HOMO-LUMO gap. nih.govrsc.org
Furthermore, the nature of the π-conjugated linker that connects the donor and acceptor moieties also plays a crucial role in determining the optical properties. frontiersin.org Modifications to this linker can influence the degree of intramolecular charge transfer and, consequently, the HOMO-LUMO gap. In donor-π-acceptor (D-π-A) systems, careful selection of the π-spacer can enhance the nonlinear optical response. frontiersin.org
The photophysical properties can also be influenced by the solvent environment. For instance, some "Y"-shaped acceptor-π-donor-π-acceptor compounds exhibit positive solvatofluorism, where the emission wavelength shifts to longer wavelengths in more polar solvents. scispace.com This phenomenon is indicative of a more polar excited state compared to the ground state.
Table 2: Influence of Substituent Groups on the HOMO-LUMO Gap
| Substituent Type | Example Groups | Effect on HOMO | Effect on LUMO | Overall Effect on Optical Gap |
| Electron-Donating Group (EDG) | -NH₂, -OH, -OCH₃ | Raises Energy Level | Minimal Effect | Decreases |
| Electron-Withdrawing Group (EWG) | -NO₂, -CN, -CF₃ | Minimal Effect | Lowers Energy Level | Decreases |
Integration into Advanced Materials and Nanotechnology
Covalent Organic Frameworks (COFs) and Other Porous Materials
1,3,5-Tris[4-(phenylethynyl)phenyl]benzene and its functionalized analogues serve as crucial linkers in the synthesis of COFs. These crystalline porous polymers are constructed from organic building blocks linked by strong covalent bonds, resulting in robust and highly ordered networks. The C3-symmetric nature of the triphenylbenzene core is instrumental in forming two-dimensional (2D) or three-dimensional (3D) frameworks with predictable topologies and uniform pore structures. nbinno.com
The synthesis of crystalline polyphenylene COFs often involves the strategic use of derivatives of the 1,3,5-triphenylbenzene (B1329565) core. For instance, crystalline polyphenylene COFs have been successfully synthesized by linking fluorinated tris(4-acetylphenyl)benzene building units through an aldol (B89426) cyclotrimerization reaction. researchgate.net Another common approach is the Sonogashira–Hagihara cross-coupling reaction, which utilizes ethynyl-functionalized linkers like 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB) to create robust, porous networks. nbinno.comossila.com Similarly, aldehyde-functionalized derivatives such as 1,3,5-Tris(4-formylphenyl)benzene can react with amine linkers to form imine-based COFs. ossila.com
The resulting COFs are characterized by a suite of analytical techniques to confirm their structure and properties. Powder X-ray diffraction (PXRD) is essential for verifying the crystallinity and determining the framework's structure. Spectroscopic methods, including Fourier-transform infrared (FT-IR) and solid-state 13C cross-polarization/magic angle spinning (CP/MAS) NMR spectroscopy, are used to confirm the formation of the covalent linkages (e.g., imine, β-ketoenamine, boronate ester) and the integrity of the organic building blocks within the framework. researchgate.netnih.gov These analyses have confirmed the formation of porous and chemically stable COFs that can withstand harsh chemical environments. researchgate.net
| COF Precursor | Linkage Type | Resulting COF Properties | Reference |
| Fluorinated tris(4-acetylphenyl)benzene | Phenyl | Porous, chemically stable | researchgate.net |
| 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB) | Arylene ethynylene | High surface area, robust network | nbinno.com |
| 1,3,5-Tris(4-formylphenyl)benzene | Imine | Thermally stable (up to 450 °C), CO2 adsorption of 7.8 wt% | ossila.com |
| 1,3,5-Tris[(4-phenylboronic acid)]benzene | Boronate ester | High porosity, high thermal stability, surface area of 1400 m²/g | ossila.com |
| 1,3,5-Tris(3-fluoro-4-formylphenyl)benzene | Imine | Fluorine-rich, highly crystalline, surface area of 1084.61 m²/g | ossila.com |
The rational design of ligands is fundamental to controlling the structure and function of COFs. Functionalizing the 1,3,5-triphenylbenzene core with specific reactive groups allows for the construction of COFs with desired linkage chemistry and properties. A prime example is the use of boronic acid-functionalized derivatives. ossila.com
1,3,5-Tris[(4-phenylboronic acid)]benzene (TPBAB) is a triangular building block commonly used in condensation reactions to form boronate ester-linked COFs. ossila.com When reacted with complementary building blocks like 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP), it forms microporous and mesoporous 2D COFs, such as COF-8. These materials exhibit exceptional properties including high thermal stability, low density, and a large BET surface area of 1400 m²/g. ossila.com The use of boronic acids is one of the foundational strategies in COF synthesis, often yielding materials with good crystallinity and high thermal stability.
Furthermore, the functionalization of COFs with boronic acid groups can be achieved post-synthetically to enhance their performance in specific applications, such as the capture of trace phthalates. nih.gov This approach leverages the synergistic effects of the porous COF structure and the interaction sites provided by the boric acid groups. nih.gov
| Boronic Acid Ligand/Derivative | Co-monomer | Resulting COF/Polymer | Key Feature | Reference |
| 1,3,5-Tris[(4-phenylboronic acid)]benzene (TPBAB) | 2,3,6,7,10,11-hexahydroxytriphenylene | COF-8 | BET surface area of 1400 m²/g | ossila.com |
| 1,3,5-Tris[(4-phenylboronic acid)]benzene (TPBAB) | 2,3,6,7,14,15-hexaaminotriptycene | DBLP-4 (diazaborole-linked polymer) | BET surface area of 904 m²/g | ossila.com |
| Monofunctional arylboronic acids | - | Doped 3D boroxine-linked COF-102 | Improved order and porosity | researchgate.net |
Postsynthetic modification (PSM) is a powerful strategy to introduce chemical functionalities into COFs that might not be stable under the initial synthesis conditions. rsc.org This approach allows for the tailoring of the COF's properties while preserving its crystalline framework. nih.gov PSM strategies include the formation of new covalent bonds with existing pendant groups, the chemical conversion of the framework's linkages, and the complexation of metal species. rsc.orgnih.gov
For COFs constructed from derivatives of this compound, PSM can be used to enhance their performance. For example, COFs synthesized with reactive pendant groups can be further functionalized. A COF containing primary amine groups can be modified to significantly improve its capacity for CO2 uptake from air and flue gas. researchgate.net Another innovative PSM technique is the conversion of the linkages within the COF. For instance, a 2D imine-linked COF can be oxidized to an amide-linked material, which possesses significantly enhanced stability in both acidic and basic aqueous solutions. escholarship.org This allows for the creation of novel, robust COF structures that are not directly accessible through de novo synthesis. escholarship.org These modifications make the functional groups within the COF's pores accessible for quantitative chemical transformations, much like in solution-phase chemistry. escholarship.org
| PSM Strategy | Original COF Feature | Modified COF Feature | Enhanced Functionality | Reference |
| Covalent functionalization | Primary amine groups | Modified amine groups | Increased CO2 uptake | researchgate.net |
| Linkage conversion (Oxidation) | Imine linkage | Amide linkage | Enhanced chemical stability in acid and base | escholarship.org |
| Covalent functionalization | Azide pendant groups | Triazole groups | Introduction of new functional groups | nih.gov |
| Covalent functionalization | Hydroxyl pendant groups | Carboxylic acid groups via ester bond | Altered surface chemistry | nih.gov |
Metal-Organic Frameworks (MOFs) and Coordination Polymers
In addition to purely organic frameworks, this compound derivatives are excellent ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. By coordinating with metal ions, these ligands create extended crystalline networks with well-defined pores. The choice of both the organic linker and the metal ion or cluster dictates the resulting framework's topology, porosity, and functional properties. researchgate.net
A series of multicoordinate coordination polymers have been constructed using functionalized 1,3,5-tris(phenylethynyl)benzenes as organic linkers and copper ions as the metallic nodes. rsc.org Specifically, the tripotassium salt of 1,3,5-tris(4-carboxyphenylethynyl)benzene has been reacted with different copper(II) salts (acetate, chloride, and nitrate) to yield coordination polymers with varying porosity. rsc.orgresearchgate.net
The reaction with copper(II) acetate (B1210297) and copper(II) chloride resulted in the formation of mesoporous materials (designated 7c and 7d), while the reaction with copper(II) nitrate (B79036) produced a microporous coordination polymer (7e). rsc.orgnii.ac.jp This demonstrates that the nature of the metal salt precursor can significantly influence the final porous structure of the coordination polymer, allowing for the targeted synthesis of either microporous or mesoporous materials. researchgate.net
| Ligand | Metal Salt | Product ID | Porosity Type | Reference |
| 1,3,5-tris(4-carboxyphenylethynyl)benzene tripotassium salt | Copper(II) acetate | 7c | Mesoporous | rsc.orgresearchgate.net |
| 1,3,5-tris(4-carboxyphenylethynyl)benzene tripotassium salt | Copper(II) chloride | 7d | Mesoporous | rsc.orgresearchgate.net |
| 1,3,5-tris(4-carboxyphenylethynyl)benzene tripotassium salt | Copper(II) nitrate | 7e | Microporous | rsc.orgresearchgate.net |
The carbonization of coordination polymers derived from 1,3,5-tris(phenylethynyl)benzene (B53748) linkers is an effective method for creating porous carbon materials with tailored porosity. rsc.org Pyrolysis of these coordination polymers leads to the removal of organic components and the formation of a carbonaceous framework.
Crucially, the carbonization process has been shown to consistently increase the micropore volume of the resulting material. rsc.orgresearchgate.net A stepwise analysis of the mesoporous coordination polymer 7c (derived from the copper(II) acetate reaction) pyrolyzed at temperatures of 350, 600, and 900 °C revealed an interesting phenomenon. rsc.orgnii.ac.jp While the original mesoporosity of the material remained largely unchanged upon heat treatment, the carbonization process successfully introduced microporosity into the structure. rsc.org This demonstrates a powerful method for creating hierarchical porous carbons where microporosity can be strategically added to a pre-existing mesoporous scaffold, offering enhanced properties for applications such as gas storage and separation. rsc.orgnii.ac.jp
The unique structural and electronic properties of this compound have positioned it as a significant building block in the realm of advanced materials and nanotechnology. Its C3 symmetry and extended π-conjugation make it an ideal candidate for the bottom-up synthesis of precisely defined carbon-based nanostructures and for applications in molecular electronics.
Surface-Assisted Synthesis of Low-Dimensional Carbon Nanostructures
Surface-assisted synthesis has emerged as a powerful strategy for the fabrication of low-dimensional carbon nanostructures with atomic precision. In this context, molecules like this compound serve as precursors that can be polymerized and cyclized on a catalytic metal surface to form well-defined graphene-like structures or other carbon-based nanoarchitectures. While direct experimental studies on the on-surface synthesis using this compound are emerging, research on analogous molecules provides strong evidence for its potential.
For instance, the self-assembly of 1,3,5-tris(4-bromophenyl)benzene (B1296842) (TBB) on Ag(111) and Si(111) surfaces demonstrates the crucial role of the substrate in guiding the formation of ordered molecular layers. nih.gov On Ag(111), a periodic arrangement of TBB molecules is achieved through a combination of molecule-substrate interactions and intermolecular halogen bonding. nih.gov On the Si(111) surface, both periodic and random arrangements are observed, highlighting the delicate interplay of forces that govern self-assembly. nih.gov
Furthermore, studies on 1,3,5-triethynylbenzene (B1295396) (TEB), a closely related molecule, have shown its successful use as a carbon precursor for graphene synthesis on a Rh(111) surface. rsc.org The synthesis can proceed through stepwise annealing, leading to the formation of oligomers and graphene nanoclusters as intermediates. rsc.org This bottom-up approach, starting from well-defined molecular precursors, offers a high yield of graphene at relatively low temperatures compared to traditional methods. rsc.org The inherent structure of the precursor molecule, with its benzene (B151609) ring core, is expected to be preserved during the initial stages of the annealing process. rsc.org
These findings strongly suggest that this compound, with its pre-assembled phenyl and ethynyl (B1212043) units, is a highly promising precursor for the surface-assisted synthesis of more complex and extended low-dimensional carbon nanostructures. The phenylethynyl arms can undergo cyclization reactions upon thermal activation on a suitable catalytic surface, leading to the formation of new aromatic rings and the growth of a 2D carbon network.
Formation of Honeycomb-like Polyphenylene Nanostructures
The tripodal and planar structure of this compound makes it an excellent candidate for the construction of honeycomb-like polyphenylene nanostructures. These materials are a class of 2D polymers with a regular porous structure, which have potential applications in gas separation, catalysis, and electronics. The synthesis of such structures often relies on the self-assembly and subsequent covalent linking of precursor molecules on a surface or in solution.
A key example of a honeycomb-like nanostructure is graphdiyne, which is composed of sp- and sp2-hybridized carbon atoms. pku.edu.cnrsc.org The synthesis of graphdiyne often involves the acetylenic coupling reaction of precursors like hexaethynylbenzene (HEB). nih.gov This demonstrates the feasibility of using molecules with multiple ethynyl groups to form extended 2D networks.
Research on 1,3,5-tris-(4-ethynylphenyl)benzene (Ext-TEB), a structural isomer of the title compound, has shown that it forms long-range ordered nanoporous networks on an Ag(111) surface. researchgate.net These networks exhibit organizational chirality and are held together by C–H···π interactions, forming stable 6-fold cyclic binding motifs. researchgate.net This ability to form ordered, porous structures through self-assembly is a critical first step toward the synthesis of covalently bonded honeycomb nanostructures.
The carbonization of coordination polymers constructed from 1,3,5-tris(functionalised-phenylethynyl)benzene linkers and metal ions has been shown to produce microporous carbon materials. researchgate.netrsc.org This further underscores the potential of this molecular framework to generate porous carbon-based materials. By choosing appropriate reaction conditions, it is conceivable that the intermolecular cyclization of this compound could lead to the formation of a regular polyphenylene honeycomb lattice.
Molecular Wires and Architectures for Molecular Electronic Devices
The extended π-conjugated system of this compound makes it a compelling candidate for use as a molecular wire in electronic devices. A molecular wire is a molecule that can conduct an electrical current from one point to another. The ability to create electronic components from individual molecules is a central goal of molecular electronics.
Theoretical studies on 1,3,5-triethynylbenzene (TEB) have explored its potential for fabricating conductive molecular wires on a silicon surface. rsc.org The proposed method involves the self-assembly of TEB molecules into aligned arrays, followed by an in-situ polymerization reaction. rsc.org The resulting polymer/Si(100)2 × 1 structure is predicted to be semiconducting and can be tuned to be conductive by electron doping, with the molecular wires acting as the primary conducting channels. rsc.org
The core structure of this compound can be viewed as a central benzene ring connected to three diphenylacetylene (B1204595) (DPA) units. Oligomers of DPA are known to function as molecular wires, bridging molecular devices such as sensors and resistors. The star-shaped arrangement of these conducting arms in this compound allows for the creation of more complex, multi-terminal molecular architectures. This could enable the design of molecular-scale logic gates and other advanced electronic components.
The excited-state dynamics of this compound have been studied, revealing a rapid structural change from a nonplanar to a planar structure upon excitation. nih.gov This understanding of its photophysical properties is crucial for its potential application in optoelectronic devices, where light and electricity are interconverted.
Computational and Theoretical Advancements in Understanding 1,3,5 Tris 4 Phenylethynyl Phenyl Benzene Systems
Molecular Modeling of Self-Assembly Processes and Polymorphism
Computational modeling has become an indispensable tool for understanding how 1,3,5-Tris[4-(phenylethynyl)phenyl]benzene molecules organize themselves into larger structures and form different crystalline phases (polymorphism). These simulations provide insights at a level of detail that is often inaccessible through experimental methods alone.
Lattice Monte Carlo Simulations of Supramolecular Organization
Lattice Monte Carlo (LMC) simulations have been effectively employed to investigate the spontaneous self-organization of tripod-shaped molecules, such as phenylene-ethynylene macrocycles, which are structurally analogous to this compound. acs.orgresearchgate.netacs.org These simulations model molecules on a discrete lattice, simplifying the system to focus on key interaction parameters and large-scale organization.
Key findings from these simulations include:
Concentration-Dependent Morphologies: LMC simulations, combined with density functional theory (DFT) calculations, have shown that the supramolecular packing of these molecules on a surface is highly dependent on their concentration. acs.orgacs.org At lower concentrations, molecules tend to form porous, honeycomb-like 2D networks, whereas higher concentrations lead to the formation of ordered, densely packed monolayers. acs.orgacs.org
Chiral Self-Assembly: LMC models have been used to understand the factors that influence chiral self-assembly in two dimensions. By simulating flat, symmetric molecules on a triangular lattice, researchers have demonstrated a spontaneous organization into extended chiral networks that feature hexagonal cavities. researchgate.net
Influence of Building Block Composition: The simulations highlight how the size and composition of the molecular building blocks affect the morphology of the resulting adsorbed overlayer, providing a predictive framework for designing surface-confined architectures. researchgate.net
Coarse-Grained Approaches for Predicting Overlayer Morphologies
To study large-scale assembly and dynamics over longer timescales, coarse-grained (CG) modeling is a powerful technique. In this approach, groups of atoms are represented as single "beads," reducing the computational complexity of the system. rsc.orgfrontiersin.org
A notable advancement is the development of a CG model for poly(para-phenylene ethynylene)s (PPEs), the polymeric cousins of the title compound, using the Martini 3 force field. rsc.orgresearchgate.netrsc.org This model was parameterized by fitting to experimental thermodynamic data, such as surface tension and density, as well as data from detailed atomistic simulations. researchgate.net
Key aspects of the CG model development and application include:
Parameterization: The model was developed by identifying the appropriate bead types for non-bonded interactions and parameterizing the bonded terms to reproduce key experimental and atomistic reference data. rsc.org This included validating the model against properties like mechanical bending stiffness, partitioning free energies, π-stacking distances, and bulk density. rsc.orgresearchgate.net
Predicting Bulk Properties: The validated CG model enables large-scale simulations to uncover crucial aspects of structural organization in bulk PPE systems. For instance, simulations show that as the length of the PPE chains increases, chain entanglement becomes more prevalent at the expense of nematic (liquid-crystal-like) ordering. rsc.orgresearchgate.net
Studying Phenyl-Based Molecules: The principles of CG modeling have been broadly applied to various phenyl-based molecules. By developing parameters for CG interaction sites applicable to a range of these molecules, researchers can achieve a high level of structural and thermodynamic agreement with more computationally expensive atomistic simulations. nih.gov
Quantum Chemical Calculations for Electronic and Optical Behavior
Quantum chemical calculations are fundamental to understanding the electronic structure of this compound, which dictates its optical and electronic properties. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.
Excited-State Calculations and Dynamics
The behavior of this compound (TPB) upon absorption of light has been a key area of investigation. Time-resolved fluorescence spectroscopy, interpreted with the aid of quantum chemical calculations, has provided a detailed picture of its excited-state dynamics.
Studies have shown that upon excitation, TPB exhibits complex relaxation processes. acs.org Two distinct fluorescence components have been observed: a very short-lived component with a lifetime of approximately 150 femtoseconds and a long-lived component lasting around 10 nanoseconds. acs.org
Analysis of these findings has led to a compelling model for the molecule's behavior after absorbing a photon:
Initial Excitation: The molecule is first excited to a short-lived singlet state that has a nonplanar structure. acs.org
Rapid Relaxation: It then undergoes a rapid structural change, relaxing into a long-lived excited singlet state that possesses a more stable, planar D₃h structure with a three-fold axis of symmetry. acs.org This structural relaxation from nonplanar to planar is a critical step in the excited-state dynamics.
The table below summarizes the observed fluorescence lifetime components for TPB in solution.
| Component | Lifetime | Associated Process |
| Short-lived | ~150 fs | Initial relaxation from a nonplanar excited state. acs.org |
| Long-lived | ~10 ns | Emission from the relaxed, planar excited state. acs.org |
This interactive table summarizes the key fluorescence decay dynamics of this compound.
Prediction of Nonlinear Optical Responses
Molecules with extensive π-conjugated systems, like this compound, are of significant interest for applications in nonlinear optics (NLO). polyacs.org These materials can alter the properties of light passing through them, which is useful for technologies like optical switching and frequency conversion.
The third-order optical non-linearity of this compound and related structures has been determined using the degenerate four-wave mixing (DFWM) method. researchgate.net Theoretical calculations, often based on Density Functional Theory (DFT), are used to predict and rationalize these properties.
Research has shown that the third-order NLO susceptibility, χ⁽³⁾, increases with the extent of π-conjugation. For the phenylethynyl-substituted benzene (B151609) series, the value of χ⁽³⁾ grows as more phenylethynyl arms are added to the central benzene core, as detailed in the table below.
| Compound | Number of Phenylethynyl Arms | Third-Order Susceptibility (χ⁽³⁾) (esu) |
| 1,4-Bis(phenylethynyl)benzene | 2 | 1.8 x 10⁻¹² |
| 1,3,5-Tris(phenylethynyl)benzene (B53748) | 3 | 2.2 x 10⁻¹² |
This interactive table, with data from researchgate.net, compares the nonlinear optical susceptibility of the target compound with a related molecule, highlighting the effect of increased π-conjugation.
Simulations of Material Properties and Theoretical Predictions
Computational simulations are crucial for predicting the bulk properties of materials derived from this compound and its precursors, guiding the development of new functional materials.
Theoretical studies on the self-assembly of a key precursor, 1,3,5-triethynylbenzene (B1295396) (TEB), on silicon surfaces have demonstrated a pathway to fabricate conductive molecular wires. banglajol.info DFT calculations predicted that TEB molecules could first form aligned molecular arrays on a hydrogen-terminated silicon surface. A subsequent simulated reaction with carbon monoxide could then polymerize the molecules in situ, creating a surface-grafted polymer. The electronic properties of this new polymer/silicon structure were predicted to be semiconducting, with the potential to be tuned to a conductive state via electron doping. banglajol.info
Furthermore, simulations of partially fluorinated 1,3,5-tris(phenylethynyl)benzenes have provided insight into solid-state packing and polymorphism. polyacs.org These studies analyze how intermolecular interactions, such as phenyl-perfluorophenyl stacking, dominate the crystal structure, leading to predictable packing behaviors and influencing material properties like melting point. polyacs.org This predictive power is essential for crystal engineering and the design of organic solid-state materials with desired characteristics.
Charge Transport Modeling in Designed Nanostructures
The efficiency of organic electronic devices is intrinsically linked to the charge transport characteristics of the active material. For complex dendritic and star-shaped molecules like this compound, understanding charge mobility is a key challenge that can be addressed through sophisticated modeling techniques. A powerful approach for this is the use of multiscale modeling simulations, which integrate several computational methods to provide a comprehensive picture of charge transport in amorphous or melt systems. arxiv.orgiisc.ac.innih.gov
This multiscale methodology typically combines:
Molecular Dynamics (MD) Simulations: To predict the morphology and molecular packing in the solid state. The arrangement of individual molecules dictates the pathways available for charge hopping.
First-Principles Quantum Chemistry Calculations: Often based on Density Functional Theory (DFT), these calculations are used to determine the electronic structure of the molecule. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the reorganization energy, which is the energy penalty associated with a molecule undergoing geometric changes upon gaining or losing a charge.
Kinetic Monte Carlo (KMC) Simulations: The parameters obtained from MD and DFT calculations, such as intermolecular electronic coupling and reorganization energies, are used as inputs for KMC simulations. The KMC method then simulates the random walk of a charge carrier through the molecular landscape, allowing for the calculation of charge carrier mobility. arxiv.orgiisc.ac.innih.gov
| Modeling Technique | Purpose in Charge Transport Simulation | Key Parameters Obtained |
| Molecular Dynamics (MD) | Simulates the packing and morphology of molecules in a material. | Intermolecular distances and orientations. |
| Quantum Chemistry (DFT) | Calculates the electronic properties of individual molecules. | HOMO/LUMO energies, reorganization energy, electronic coupling. |
| Kinetic Monte Carlo (KMC) | Simulates the movement of charges through the material over time. | Charge carrier mobility, dependence on electric field and temperature. |
Band Gap Engineering through Molecular Design
One of the most significant advantages of organic semiconductors is the ability to fine-tune their electronic properties, such as the band gap, through precise modifications of the molecular structure. acs.orgresearchgate.netnih.gov The band gap, often approximated by the energy difference between the HOMO and LUMO, is a critical parameter that determines the absorption and emission characteristics of a material, as well as the energy required to generate charge carriers. nih.govresearchgate.net For this compound, its star-shaped structure offers multiple avenues for such molecular engineering.
Theoretical studies on related star-shaped and trigonally substituted benzene derivatives provide a framework for understanding how to manipulate the band gap:
Core and Arm Modification: The electronic properties can be systematically altered by making chemical changes to the central benzene core or the phenylethynyl arms. For instance, theoretical calculations on similar 1,3,5-tris(alkynyl)benzene derivatives have shown that substituting the central benzene ring or modifying the peripheral groups leads to predictable changes in the electronic structure and bond-length alternation, which in turn affects the energy gap. researchgate.net
Introduction of Donor/Acceptor Units: A common strategy for tuning the band gap is to introduce electron-donating or electron-withdrawing groups into the molecular structure. In related systems, the introduction of pyridinium (B92312) units, which are electron-accepting, upon protonation was shown to decrease the energy gap and significantly alter the molecule's electronic and nonlinear optical properties. researchgate.net This principle allows for the rational design of derivatives with HOMO and LUMO levels tailored for specific applications, such as optimizing energy level alignment with other materials in a device.
Extension of Conjugation: The extent of the π-conjugated system plays a crucial role in determining the band gap. Extending the length of the conjugated oligomer arms attached to the central core generally leads to a smaller HOMO-LUMO gap. acs.orgresearchgate.netnih.gov Computational models can accurately predict the effect of such extensions, enabling a systematic approach to achieving desired absorption and emission wavelengths.
Computational methods like DFT and Time-Dependent DFT (TD-DFT) are instrumental in predicting the outcomes of these molecular modifications on the band gap before undertaking complex and costly synthesis. nih.govresearchgate.net This predictive power accelerates the discovery of new materials based on the this compound framework with optimized electronic properties for advanced applications. acs.orgresearchgate.net
| Molecular Modification Strategy | Effect on Molecular Structure | Predicted Impact on Band Gap (HOMO-LUMO Gap) |
| Core/Arm Substitution | Alters the electron density and conjugation pathway. | Can increase or decrease the gap depending on the substituent. |
| Donor/Acceptor Group Addition | Creates an intramolecular charge-transfer character. | Generally decreases the band gap. |
| Extension of π-Conjugation | Delocalizes electrons over a larger area. | Decreases the band gap. |
Concluding Remarks and Future Research Outlook
Current Achievements and Unresolved Challenges in the Field
The field of star-shaped oligo(phenylene ethynylene)s (OPEs), including 1,3,5-Tris[4-(phenylethynyl)phenyl]benzene and its analogues, has seen considerable progress. A major achievement lies in the development of reliable synthetic protocols, predominantly utilizing palladium-catalyzed cross-coupling reactions like the Sonogashira-Hagihara coupling. researchgate.netmdpi.com These methods allow for the construction of monodisperse, structurally precise macromolecules with high purity and excellent thermal stability. rsc.org This synthetic control has enabled the creation of a new family of amorphous molecular materials with high glass-transition temperatures, which are valuable for creating stable thin films in electronic devices. rsc.org Furthermore, these molecules have been successfully employed as trigonal linkers in the synthesis of porous materials such as COFs and coordination polymers, which have shown promise in applications like gas storage and catalysis. researchgate.netossila.com
Despite these successes, significant unresolved challenges remain. A primary hurdle is mastering the self-assembly of these molecules. While their rigid structure makes them ideal building blocks for supramolecular chemistry, it is often difficult to predict and control their aggregation behavior in solution and in the solid state. nih.gov The final properties of a material are intrinsically linked to its nanoscale morphology, and a deeper understanding of the structure-property correlation is needed to design functional materials rationally. nih.gov For larger, dendritic structures built from these units, challenges related to scalability and purity become more pronounced. Large-scale synthesis of higher-generation dendrimers with clinical-grade purity remains a significant obstacle for potential biomedical applications. wjarr.com Additionally, the inherent rigidity of some shape-persistent dendrimers can lead to low solubility, complicating their processing and application. nih.gov In the realm of molecular electronics, some studies have reported unexpectedly low conductance values for OPE-based molecular wires, a phenomenon that requires further investigation to be fully understood and overcome. researchgate.net
Emerging Directions in Molecular Design and Synthetic Strategies
To address existing challenges and unlock new functionalities, researchers are pursuing innovative molecular designs and synthetic strategies. A key emerging trend is the precise functionalization of the molecular periphery to tune the material's properties for specific tasks. For instance, attaching boronic acid groups can create sensors for saccharides, while incorporating cholesterol moieties has been shown to be effective for detecting explosives. mdpi.com The strategic placement of fluorine atoms on the aromatic rings is another powerful tool being used to modulate solid-state packing through controlled intermolecular interactions. wjarr.com
Synthetically, the field is moving beyond simple constructions to more elaborate architectures. Convergent synthesis, where dendritic wedges (dendrons) are prepared first and then attached to a central core, remains a powerful strategy for creating well-defined, complex macromolecules. nih.govnih.gov To build even more intricate systems, such as multi-layered or macrocyclic structures, chemists are increasingly employing orthogonal synthetic strategies. This involves using different protecting groups that can be removed under specific conditions, allowing for sequential and highly controlled bond-forming reactions. nih.gov Furthermore, the adoption of "click chemistry" principles is gaining traction as a method to ensure high-yield reactions with non-toxic byproducts, which is crucial for improving the sustainability and scalability of these syntheses. researchgate.net
Prospective Applications and Interdisciplinary Impact of this compound Architectures
The unique structural and electronic features of this compound and related architectures position them at the intersection of chemistry, physics, materials science, and nanotechnology, with a broad horizon of prospective applications. Their ability to form robust, porous frameworks makes them highly promising for environmental and energy-related applications. This includes the development of materials for carbon dioxide capture and photoreduction, catalytic hydrogen production, and chemical sensing. ossila.com
In the domain of organic electronics and photonics, these star-shaped molecules are poised to make a significant impact. Their well-defined structure and excellent film-forming properties are advantageous for their use in Organic Light-Emitting Diodes (OLEDs), where they can function as electron-transporting layers or as hosts for phosphorescent emitters. nih.gov The ability to tune their fluorescence properties through chemical modification also makes them ideal candidates for developing highly sensitive and selective chemical sensors. mdpi.com Looking further ahead, their potential use in energy storage and conversion systems, such as batteries and supercapacitors, represents a growing area of research. numberanalytics.com
The interdisciplinary nature of this research is one of its greatest strengths. The synthesis of these molecules is a challenge in pure organic chemistry, while the study of their self-assembly into functional materials falls within the realm of supramolecular chemistry. nih.gov Their characterization and application in devices require expertise from physics and engineering. Moreover, the design of derivatives for biological applications, such as drug or gene delivery, creates a bridge to biomedical science. nih.gov As synthetic methods become more advanced and our understanding of structure-property relationships deepens, architectures based on this compound will undoubtedly continue to be a fertile ground for fundamental discoveries and the development of next-generation technologies.
Q & A
Q. What are the standard synthetic routes for preparing 1,3,5-Tris[4-(phenylethynyl)phenyl]benzene, and how can reaction conditions be optimized?
The synthesis typically involves Sonogashira coupling reactions between aryl halides and terminal alkynes under palladium catalysis. For example, analogous ethynylated aromatic compounds are synthesized by refluxing reactants in anhydrous solvents (e.g., THF or DMF) with a base (e.g., triethylamine) and catalytic Pd(PPh₃)₂Cl₂/CuI . Optimization includes controlling reaction temperature (80–100°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of halide to alkyne (1:1.2) to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high yields (>85%) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of phenylethynyl groups and aromatic protons. Ethynyl protons typically appear as singlet peaks at δ ~2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 378.46 for C₃₀H₁₈) .
- X-ray Crystallography : Resolves the planar, symmetric geometry of the central benzene core and π-stacking interactions between phenylethynyl arms .
Advanced Research Questions
Q. How does the "concentration-in-control" concept apply to the self-assembly of this compound at liquid-solid interfaces?
Similar to 1,3,5-tri(4-carboxyphenyl)benzene (BTB), the self-assembly of this compound is concentration-dependent. At low concentrations, isolated molecular networks form due to weak π-π interactions. At higher concentrations, densely packed monolayers emerge via synergistic hydrogen bonding (if functional groups are present) and π-stacking . Advanced imaging techniques like scanning tunneling microscopy (STM) or atomic force microscopy (AFM) are used to monitor phase transitions .
Q. What computational methods are suitable for modeling its electronic properties and supramolecular behavior?
- Density Functional Theory (DFT) : Predicts HOMO-LUMO gaps (~3.1 eV) and charge distribution across the π-conjugated system, relevant for optoelectronic applications .
- Molecular Dynamics (MD) Simulations : Simulate self-assembly kinetics in solvents (e.g., toluene vs. DMF) to identify thermodynamic drivers (e.g., solvent polarity, entropy changes) .
- Nonlinear Optical (NLO) Modeling : Evaluates hyperpolarizability for potential use in photonic devices .
Q. How can researchers resolve contradictions in reported solubility or crystallinity data?
Discrepancies often arise from solvent purity, crystallization protocols, or substituent effects. For example:
- Solubility : Test in multiple solvents (e.g., chloroform, DCM, THF) with controlled humidity.
- Crystallinity : Use slow evaporation vs. diffusion methods to assess polymorphism. Cross-validate with powder XRD and differential scanning calorimetry (DSC) .
Methodological Considerations
Q. What strategies improve the stability of this compound under ambient or reactive conditions?
- Steric Protection : Introduce bulky substituents (e.g., tert-butyl groups) to shield the ethynyl bonds from oxidation .
- Encapsulation : Embed in metal-organic frameworks (MOFs) or polymer matrices to limit degradation .
Q. How do structural modifications (e.g., electron-withdrawing/donating groups) alter its optoelectronic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
